5-Bromo-4-hydroxynaphthalene-2-carboxylic acid
Description
5-Bromo-4-hydroxynaphthalene-2-carboxylic acid is a naphthalene derivative featuring a bromine atom at position 5, a hydroxyl group at position 4, and a carboxylic acid group at position 2. Its structure comprises a fused bicyclic aromatic system (naphthalene), which imparts rigidity and planarity, influencing its electronic properties and reactivity.
Properties
Molecular Formula |
C11H7BrO3 |
|---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
5-bromo-4-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7BrO3/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,13H,(H,14,15) |
InChI Key |
MKHZOWQMLNQXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxynaphthalene-2-carboxylic acid typically involves the bromination of 4-hydroxynaphthalene-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or chloroform, and the temperature is maintained to ensure selective bromination at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydroxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 5-Bromo-4-oxonaphthalene-2-carboxylic acid.
Reduction: 5-Bromo-4-hydroxynaphthalene-2-methanol.
Substitution: 5-Amino-4-hydroxynaphthalene-2-carboxylic acid (when reacted with an amine).
Scientific Research Applications
5-Bromo-4-hydroxynaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxynaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and hydroxyl groups can form hydrogen bonds or participate in other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
Electronic Effects :
- Thiophene derivatives exhibit moderate electron-withdrawing effects due to sulfur, while nitro groups (e.g., 5-bromo-4-nitrothiophene-2-carboxylic acid) significantly enhance acidity .
- Naphthalene’s fused ring system provides extended conjugation, likely increasing UV absorbance and stability compared to smaller heterocycles.
Solubility and Reactivity :
- Imidazole and pyrimidine derivatives (e.g., 5-bromo-2-propyl-1H-imidazole-4-carboxylic acid) show higher polarity due to nitrogen atoms, improving aqueous solubility .
- Methylthio groups (e.g., in pyrimidine analogs) may facilitate nucleophilic substitution reactions, unlike hydroxyl or nitro groups .
Applications :
Biological Activity
5-Bromo-4-hydroxynaphthalene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a naphthalene backbone with a bromine atom and hydroxyl group attached, which may enhance its biological interactions. Its structure can be represented as follows:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthalene derivatives, including this compound. The compound has demonstrated effectiveness against various strains of bacteria and fungi, making it a candidate for further research in treating infections caused by resistant pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 10 µg/mL |
The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death. The introduction of the bromine atom may enhance this activity by increasing lipophilicity, facilitating better membrane penetration.
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 25 | Apoptosis Induction | |
| MCF-7 (Breast Cancer) | 30 | Cell Cycle Arrest | |
| HeLa (Cervical Cancer) | 20 | Cytotoxicity |
The anticancer effects are attributed to the compound's ability to interfere with key signaling pathways involved in cell growth and survival, such as the EGFR pathway. In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability and alterations in cell morphology indicative of apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study conducted on multidrug-resistant strains, this compound exhibited significant antibacterial activity compared to standard antibiotics. The study emphasized its potential use as an alternative treatment option for resistant infections, particularly those caused by Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Treatment Potential
A recent investigation into the effects of this compound on A549 lung cancer cells revealed that it not only reduced cell viability but also induced apoptosis through caspase activation. This study suggests that further exploration into its use as an adjunct therapy in lung cancer treatment could be beneficial.
Research Findings and Future Directions
The biological activity of this compound presents promising avenues for therapeutic applications. However, more extensive studies are required to fully elucidate its mechanisms of action and optimize its efficacy and safety profile.
Future research should focus on:
- Mechanistic Studies: Understanding the specific pathways affected by this compound.
- In Vivo Studies: Evaluating its effectiveness and safety in animal models.
- Formulation Development: Creating delivery systems that enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
